molecular formula C8H6BFN2O2S B14084677 (2-Fluoro-6-(thiazol-5-yl)pyridin-3-yl)boronic acid

(2-Fluoro-6-(thiazol-5-yl)pyridin-3-yl)boronic acid

Cat. No.: B14084677
M. Wt: 224.02 g/mol
InChI Key: YOYASKJZAISGSI-UHFFFAOYSA-N
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Description

(2-Fluoro-6-(thiazol-5-yl)pyridin-3-yl)boronic acid: is a boronic acid derivative that features a pyridine ring substituted with a fluoro group and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-6-(thiazol-5-yl)pyridin-3-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the consistent production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Mechanism of Action

The mechanism of action of (2-Fluoro-6-(thiazol-5-yl)pyridin-3-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Uniqueness: (2-Fluoro-6-(thiazol-5-yl)pyridin-3-yl)boronic acid is unique due to the presence of both a fluoro group and a thiazole ring, which can impart distinct electronic and steric properties. These features can enhance its reactivity and selectivity in various chemical reactions, making it a versatile building block in organic synthesis .

Properties

Molecular Formula

C8H6BFN2O2S

Molecular Weight

224.02 g/mol

IUPAC Name

[2-fluoro-6-(1,3-thiazol-5-yl)pyridin-3-yl]boronic acid

InChI

InChI=1S/C8H6BFN2O2S/c10-8-5(9(13)14)1-2-6(12-8)7-3-11-4-15-7/h1-4,13-14H

InChI Key

YOYASKJZAISGSI-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(N=C(C=C1)C2=CN=CS2)F)(O)O

Origin of Product

United States

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